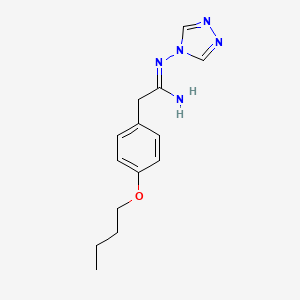
2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylate
Vue d'ensemble
Description
2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylate, also known as Phenylpiracetam, is a nootropic drug that is structurally similar to Piracetam. It was first synthesized in Russia in 1983 and has been widely used in scientific research since then. Phenylpiracetam is known for its cognitive enhancing properties and has been shown to improve memory, learning, and focus.
Mécanisme D'action
The exact mechanism of action of 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam is not fully understood, but it is believed to work by increasing the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. It may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. It may also increase blood flow to the brain, which can improve cognitive function. In addition, 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam is that it has been extensively studied and its effects are well documented. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam is that it is a controlled substance in some countries and may be difficult to obtain for research purposes.
Orientations Futures
There are a number of future directions for research on 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam. One area of interest is the potential use of 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new and more effective nootropic drugs based on the structure of 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam. Finally, further research is needed to fully understand the mechanism of action of 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam and its effects on cognitive function.
Applications De Recherche Scientifique
2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory and learning in animal studies and has also been found to be effective in treating cognitive impairment in humans. In addition, 2-(2-oxo-2-phenylethyl) 1-phenyl 1,2-pyrrolidinedicarboxylatetam has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-O-phenacyl 1-O-phenyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(15-8-3-1-4-9-15)14-25-19(23)17-12-7-13-21(17)20(24)26-16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMBZINXENKANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one thiosemicarbazone 1-oxide](/img/structure/B3898506.png)
![N-(4-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B3898514.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine](/img/structure/B3898527.png)
![methyl N-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]leucinate](/img/structure/B3898541.png)


![1-(2-chlorobenzyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3898570.png)


![2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid](/img/structure/B3898607.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898614.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethyl acetate](/img/structure/B3898622.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3898627.png)